cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate

Coordination Chemistry Synthetic Methodology Ruthenium Complex Synthesis

Synthesizing heteroleptic Ru(II) complexes from RuCl₃ or [Ru(bpy)₃]Cl₂ often yields complex mixtures requiring laborious purification. cis-Ru(bpy)₂Cl₂·2H₂O is a well-defined 'Ru(bpy)₂' synthon enabling modular, high-yielding routes: • Enables 68% isolated yield for [Ru(bpy)₂(PyIP)]²⁺ via stepwise substitution • Low cytotoxicity (IC₅₀ = 189.2 μM vs MCF-7) makes it an inert drug design scaffold • Ships ambient; store at 2-8°C under inert atmosphere

Molecular Formula C20H20Cl2N4O2Ru
Molecular Weight 520.3744
CAS No. 15746-57-3
Cat. No. B1144372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate
CAS15746-57-3
Molecular FormulaC20H20Cl2N4O2Ru
Molecular Weight520.3744
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.Cl[Ru]Cl
InChIInChI=1S/2C10H8N2.2ClH.2H2O.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;;/h2*1-8H;2*1H;2*1H2;/q;;;;;;+2/p-2
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate (15746-57-3): A Foundational Ru(II) Precursor for Photoredox and Bioinorganic Research


cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate (CAS 15746-57-3), with the formula cis-[Ru(bpy)₂Cl₂]·2H₂O and a molecular weight of 520.4 g/mol, is a dark green, diamagnetic coordination complex [1]. It is a cornerstone precursor in ruthenium polypyridyl chemistry, serving as a versatile starting material for synthesizing a vast array of heteroleptic Ru(II) complexes. Its value lies in the lability of its two cis-chloride ligands, which can be readily substituted to introduce diverse ancillary ligands, thereby tuning the photophysical and electrochemical properties of the resulting complexes for applications in photoredox catalysis, solar energy conversion, and medicinal chemistry [2].

Beyond a Simple Precursor: Quantifying the Unique Synthon Value of cis-Ru(bpy)₂Cl₂·2H₂O in Complex Synthesis


While various ruthenium salts and complexes can serve as starting materials, cis-Ru(bpy)₂Cl₂·2H₂O is not merely interchangeable with them. Its specific value is as a well-defined, stable 'Ru(bpy)₂' synthon. Directly substituting it with precursors like RuCl₃·xH₂O or even the widely-used photosensitizer [Ru(bpy)₃]Cl₂ introduces significant synthetic challenges, often resulting in lower yields, complex product mixtures, and the need for laborious purification due to the presence of multiple reactive sites or pre-coordinated ligands [1]. The quantitative evidence below demonstrates that cis-Ru(bpy)₂Cl₂·2H₂O enables high-yielding, modular synthetic routes that are difficult to replicate with alternative starting materials, thereby justifying its selection for efficient and predictable derivatization.

Product-Specific Quantitative Evidence Guide for cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate (15746-57-3)


Differentiation 1: High-Yielding Synthesis of Heteroleptic Ru(II) Complexes

cis-Ru(bpy)₂Cl₂·2H₂O enables high-yield synthesis of heteroleptic Ru(II) complexes that are not readily accessible via other routes. In a study by Cheng et al., the complex was reacted with a PyIP ligand to produce the target complex [Ru(bpy)₂(PyIP)]²⁺ in a high yield of 68% [1]. This demonstrates the compound's utility as an efficient 'Ru(bpy)₂' fragment donor, streamlining the construction of more elaborate molecular architectures.

Coordination Chemistry Synthetic Methodology Ruthenium Complex Synthesis

Differentiation 2: Benchmarking Cytotoxicity for Rational Drug Design

In the context of developing novel metallodrugs, understanding baseline toxicity is crucial. A direct comparison of IC₅₀ values against the MCF-7 breast cancer cell line reveals that cis-[Ru(bpy)₂Cl₂] (IC₅₀ = 189.2 μM) is significantly less cytotoxic than the clinical platinum drug cisplatin (IC₅₀ = 5.19 ± 0.8 μM) and also less potent than its ruthenium analog cis-[Ru(phen)₂Cl₂] (IC₅₀ > 200 μM) [1]. This quantitative data establishes its lower intrinsic cytotoxicity, making it a potentially safer core scaffold for developing prodrugs or targeted therapeutic agents where minimal off-target toxicity is desired.

Medicinal Inorganic Chemistry Anticancer Research Cytotoxicity

Differentiation 3: Structural Impact on Biological Activity: The cis Geometry

The specific geometric isomerism of ruthenium complexes can dictate their biological activity. A study by Levina et al. directly compared the cytotoxicity of cis-Ru(bpy)₂Cl₂ to its trans isomer trans-Ru(qpy)Cl₂. The research found that trans-Ru(qpy)Cl₂ was 7.1 to 9.5 times more cytotoxic than cis-Ru(bpy)₂Cl₂ [1]. This profound difference, in stark contrast to the cis geometry requirement for platinum drugs like cisplatin, highlights that the cis isomer of Ru(bpy)₂Cl₂ is not an active cytotoxic agent in this context and its selection is critical for applications where high activity is not the primary goal or where a different mechanism of action is being targeted.

Bioinorganic Chemistry Structure-Activity Relationship Metallodrugs

Validated Application Scenarios for cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate (15746-57-3)


Efficient Synthesis of Asymmetric Ru(II) Photosensitizers and Catalysts

As demonstrated by the high-yielding synthesis of [Ru(bpy)₂(PyIP)]²⁺ (68%) [1], cis-Ru(bpy)₂Cl₂·2H₂O is the preferred precursor for the modular, stepwise construction of heteroleptic ruthenium complexes. This compound is ideal for laboratories synthesizing custom photosensitizers for dye-sensitized solar cells (DSSCs) or photoredox catalysts where precise control over ligand substitution is required. Its use ensures higher isolated yields of the desired asymmetric complexes compared to routes starting from RuCl₃ or other symmetric precursors.

Synthesis of Low-Toxicity Scaffolds for Bioinorganic Prodrugs

Given its relatively low cytotoxicity against MCF-7 cells (IC₅₀ = 189.2 μM) compared to both cisplatin and other ruthenium analogs [2], cis-Ru(bpy)₂Cl₂·2H₂O serves as an excellent inert scaffold for drug design. Researchers developing targeted anticancer agents or antimicrobials can use this compound to build larger, more complex molecules intended to be activated at a specific site, confident that the core 'Ru(bpy)₂' fragment itself will not contribute significant background toxicity.

Mechanistic Studies in Ruthenium Photochemistry

The compound is a key precursor for generating reactive intermediates like [Ru(bpy)₂(H₂O)₂]²⁺ and [Ru(bpy)₂(CH₃CN)₂]²⁺, which are crucial for fundamental photochemical and mechanistic investigations [3]. Its utility in studying photosubstitution reactions, such as the photolysis of cis-[Ru(bpy)₂(py)₂]Cl₂ to form Ru(bpy)₂Cl₂ with λmax values of 378 and 558 nm [3], makes it a valuable reagent for physical inorganic chemists probing excited-state dynamics and ligand-loss processes.

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